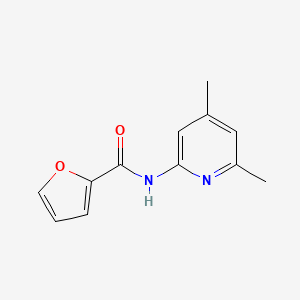

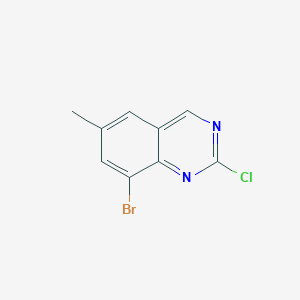

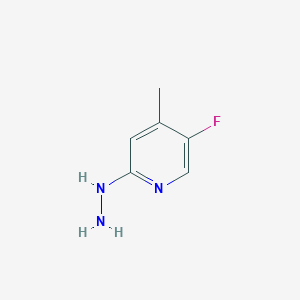

N-(4,6-二甲基吡啶-2-基)呋喃-2-甲酰胺

描述

“N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide” is a compound that has been studied for its potential applications in various fields . It is a type of amide, which are very common in nature and can be easily synthesized . Amides have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities .

Synthesis Analysis

The synthesis of “N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide” involves the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .Molecular Structure Analysis

The crystal structure of “N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide” was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis

The use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated . To gain insight into this reaction, in situ React IR technology was used to confirm the effectivity and chemoselectivity of this novel Boc reagent .Physical And Chemical Properties Analysis

The compound has been characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) . Also, to get the charge distribution details, the molecular electrostatic potential (MEP) of the compound was measured .科学研究应用

脑水肿抑制

N-(4,6-二甲基吡啶-2-基)呋喃-2-甲酰胺因其在抑制脑水肿方面的潜在作用而受到研究。研究人员合成了该化合物的衍生物,并针对角叉菜胶诱导的外周水肿对其进行了评估。其中一些化合物表现出显着的抑制活性,一些比已知的抗炎药地塞米松更有效 (Robert 等人,1995 年)。

抗利什曼原虫活性

该化合物还因其抗利什曼原虫活性而受到评估。在研究中,N-(4,6-二甲基吡啶-2-基)呋喃-2-甲酰胺的衍生物对墨西哥利什曼原虫的细胞外前鞭毛体表现出有效的抑制作用。一些衍生物的 IC50 值明显低于原始化合物,表明疗效更高 (Abdala 等人,2000 年)。

甲型流感病毒抑制

对呋喃-甲酰胺衍生物(包括与 N-(4,6-二甲基吡啶-2-基)呋喃-2-甲酰胺类似的衍生物)的研究表明,这些化合物可以有效抑制 H5N1 甲型流感病毒。这些发现表明,该化合物的衍生物在开发流感治疗方法中可能具有价值 (Yongshi 等人,2017 年)。

小胶质细胞成像

在神经炎症的背景下,N-(4,6-二甲基吡啶-2-基)呋喃-2-甲酰胺的衍生物已被用于 PET 成像,以靶向小胶质细胞特异性标记物 CSF1R。此应用对于研究各种神经精神疾病中的神经炎症至关重要 (Horti 等人,2019 年)。

作用机制

未来方向

属性

IUPAC Name |

N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-6-9(2)13-11(7-8)14-12(15)10-4-3-5-16-10/h3-7H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRSWDBWKFKQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=O)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3237332.png)

![2,4-dimethyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B3237336.png)

![(4Ar,6S,7R,8R,8aR)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B3237413.png)